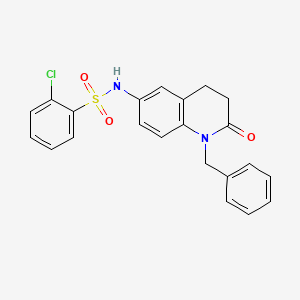

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O3S/c23-19-8-4-5-9-21(19)29(27,28)24-18-11-12-20-17(14-18)10-13-22(26)25(20)15-16-6-2-1-3-7-16/h1-9,11-12,14,24H,10,13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSZNRIDJABPOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst.

Sulfonamide Formation: The final step involves the reaction of the intermediate compound with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroquinoline derivatives.

Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted sulfonamide derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.

Substitution: Amines, thiols, dimethylformamide (DMF), and heat.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide was evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies demonstrated that it possesses inhibitory effects comparable to established antibiotics, making it a candidate for further development in treating bacterial infections .

Anticancer Properties:

The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation. Specifically, compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide have been tested against various cancer cell lines, revealing promising results in inhibiting tumor growth .

Enzyme Inhibition:

The compound's ability to act as an enzyme inhibitor has been a focal point of research. It has been studied for its potential to inhibit enzymes related to metabolic disorders like Type 2 diabetes and Alzheimer's disease. For instance, sulfonamide derivatives have shown effectiveness as inhibitors of α-glucosidase and acetylcholinesterase, indicating their potential role in managing these diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in 2018 assessed the antimicrobial activity of various sulfonamide derivatives against Mycobacterium tuberculosis and other pathogens. The results indicated that the tested compounds exhibited significant inhibitory effects, with some derivatives showing higher potency than traditional treatments .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their cytotoxicity against breast and colon cancer cell lines. The results demonstrated that certain modifications to the molecular structure enhanced anticancer activity significantly .

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Receptor Modulation: It may act as a modulator of receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide can be compared with other similar compounds:

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide: Similar structure but with dimethyl substitution on the benzamide moiety.

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide: Contains a methoxy group instead of a chlorine atom on the benzene ring.

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide: Features dimethoxy substitution on the benzene ring.

These compounds share a similar quinoline core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a tetrahydroquinoline core substituted with a benzyl group , an oxo group , and a sulfonamide moiety . The unique combination of these functional groups enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

| Structural Feature | Description |

|---|---|

| Tetrahydroquinoline Core | Provides a scaffold for biological activity |

| Benzyl Group | Enhances lipophilicity and binding affinity |

| Sulfonamide Moiety | Known for its role in enzyme inhibition |

The biological activity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide primarily involves the inhibition of specific enzymes. The compound may compete with adenosine triphosphate (ATP) for binding to kinase enzymes, disrupting cellular signaling pathways. This inhibition can lead to various therapeutic effects, including:

- Anticancer Properties : By inhibiting kinases involved in cell proliferation and survival.

- Metabolic Modulation : Affecting pathways linked to energy metabolism and cellular stress responses.

Biological Activity Studies

Recent studies have highlighted the potential of this compound in various biological assays:

- Inhibition of Kinases : Research indicates that compounds with similar structures can inhibit kinases like PI3K and mTOR, which are crucial in cancer progression .

- Alzheimer's Disease Research : The sulfonamide moiety has been linked to the inhibition of γ-secretase, an enzyme implicated in Alzheimer's disease. Inhibition of this enzyme may reduce the production of amyloid β-peptide, thereby potentially preventing neurodegeneration .

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential applications as antimicrobial agents .

Case Studies

Several case studies illustrate the compound's biological relevance:

- Study on Cancer Cell Lines : A study demonstrated that derivatives of tetrahydroquinoline compounds exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .

- Neuroprotective Effects : In models of neurodegeneration, compounds related to this sulfonamide were shown to protect neuronal cells from apoptosis induced by oxidative stress .

Q & A

Q. What are the recommended synthetic pathways for preparing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide?

- Methodological Answer : A multi-step synthesis is typically employed. First, the tetrahydroquinolinone core is synthesized via cyclization of an appropriately substituted aniline derivative with a ketone under acidic conditions. Sulfonamide formation follows, where 2-chlorobenzenesulfonyl chloride is reacted with the amine group of the tetrahydroquinolinone intermediate. Key steps include:

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.

- Characterization : Confirm intermediates via H/C NMR and high-resolution mass spectrometry (HRMS) .

Note: Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions, such as over-sulfonylation.

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use complementary analytical techniques:

- Spectroscopy : H NMR to confirm proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm, sulfonamide NH at δ 7.5–8.0 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns consistent with Cl and S atoms.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (if single crystals are obtainable) .

- Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to ensure >95% purity.

Q. What solvent systems are optimal for solubility and stability studies?

- Methodological Answer : Conduct solubility screening in polar aprotic solvents (DMSO, DMF) for initial stock solutions. For stability:

- pH-dependent studies : Use buffers (pH 1–12) to assess hydrolysis susceptibility of the sulfonamide bond.

- Thermal stability : Accelerated degradation studies at 40–60°C in sealed vials, monitored via TLC or HPLC .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes with sulfonamide-binding pockets). Focus on steric and electronic effects of the benzyl and 2-chlorophenyl groups.

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing Cl with F or modifying the benzyl group’s position) and compare bioactivity via dose-response assays .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity trends.

Q. How should contradictory data in biological assays be resolved?

- Methodological Answer :

- Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation).

- Batch Reproducibility : Repeat synthesis and testing with rigorously purified batches to exclude impurities as confounding factors.

- Statistical Validation : Use ANOVA or Bayesian inference to assess whether discrepancies are statistically significant or arise from methodological variability .

Q. What experimental strategies can elucidate degradation pathways under stressed conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to UV light, oxidants (HO), and acidic/alkaline conditions.

- LC-MS/MS Analysis : Identify degradation products via fragmentation patterns. For example, cleavage of the sulfonamide bond would yield a tetrahydroquinolinone fragment (m/z ~250) and 2-chlorobenzenesulfonic acid (m/z ~191) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions.

Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

- Method Development : Optimize LC-MS parameters (e.g., ion source temperature, collision energy) to enhance sensitivity.

- Validation Parameters :

| Parameter | Requirement |

|---|---|

| Linearity | R ≥ 0.995 |

| LOD/LOQ | ≤10 ng/mL |

| Recovery (%) | 85–115% |

| Precision (RSD) | Intra-day ≤5%, Inter-day ≤10% |

- Matrix Effects : Test in biological fluids (e.g., plasma) using stable isotope-labeled internal standards to correct for ion suppression .

Data Contradiction Analysis Example

Scenario : Conflicting IC values reported in enzyme inhibition vs. cell-based assays.

- Resolution Framework :

- Confirm compound integrity in both assay formats (e.g., solubility, stability in cell culture media).

- Assess off-target effects using proteome-wide profiling (e.g., affinity chromatography with compound-functionalized beads).

- Cross-reference with computational models (e.g., molecular dynamics simulations) to identify potential allosteric binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.